5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
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Overview
Description
5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C18H19F3N2O3. This compound is notable for its unique structure, which includes an isoquinoline core, a piperidine ring, and a trifluoroacetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring. The piperidine ring is then introduced through nucleophilic substitution or addition reactions. Finally, the trifluoroacetic acid moiety is incorporated via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthetic process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to active sites, while the piperidine ring and trifluoroacetic acid moiety modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethenyl-6-piperidin-4-yloxyisoquinoline: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties.
6-Piperidin-4-yloxyisoquinoline: Lacks both the ethenyl and trifluoroacetic acid groups, leading to distinct reactivity and applications.
Isoquinoline derivatives: Various isoquinoline derivatives with different substituents can exhibit similar but distinct chemical and biological properties.
Uniqueness
The presence of the trifluoroacetic acid moiety in 5-Ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid imparts unique chemical properties, such as increased acidity and enhanced reactivity in certain reactions. This makes the compound particularly valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
918488-81-0 |
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Molecular Formula |
C18H19F3N2O3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-ethenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H18N2O.C2HF3O2/c1-2-14-15-7-10-18-11-12(15)3-4-16(14)19-13-5-8-17-9-6-13;3-2(4,5)1(6)7/h2-4,7,10-11,13,17H,1,5-6,8-9H2;(H,6,7) |
InChI Key |
UXCGYIGXSCJMFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC2=C1C=CN=C2)OC3CCNCC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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